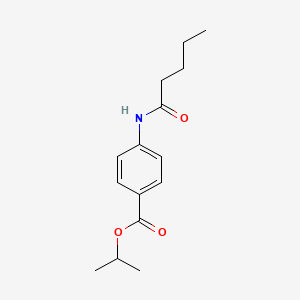
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide, also known as CEP-33779, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide involves the inhibition of IKK-beta, a key regulator of the NF-kB pathway. This pathway is involved in the regulation of inflammation and cell survival and is often dysregulated in cancer cells. By inhibiting IKK-beta, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide can reduce the activation of NF-kB and downstream pro-inflammatory cytokines, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and cancer cell growth. It has also been found to have a neuroprotective effect in models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of IKK-beta, making it an ideal tool for studying the NF-kB pathway. This compound is also stable and easy to handle, making it suitable for in vitro and in vivo studies. However, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has several potential future directions for scientific research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as a neuroprotective agent in neurodegenerative diseases. Additionally, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide may be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Future studies should focus on further optimizing the synthesis of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide, testing its safety and efficacy in clinical trials, and exploring its potential therapeutic applications in various diseases.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties and has several advantages for lab experiments. However, further studies are needed to fully understand the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide in humans and its potential therapeutic applications.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide involves the reaction of 3-chloro-4-fluoroaniline with ethylthioacetic acid in the presence of sodium hydride. The resulting product is then treated with benzoyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide. This synthesis method has been optimized to produce high yields of pure N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kB, a key regulator of inflammation. This compound has also been found to have anti-tumor effects by inhibiting the growth and survival of cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-13(17)12(16)9-10/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNRQSODCDRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(ethylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)


![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)